The synthesis of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate typically involves a Claisen-Schmidt condensation reaction. Here is a detailed breakdown of the synthesis process:
The molecular structure of Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate can be analyzed using various techniques:
Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate can participate in various chemical reactions:
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | N-Oxides |
Reduction | Palladium on carbon, lithium aluminum hydride | Amines, Alcohols |
Substitution | Bromine, chlorinating agents under acidic/basic conditions | Halogenated derivatives |
The mechanism of action for Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate involves its interaction with biological targets:
Property | Value |
---|---|
Melting Point | Not well-defined due to oil form |
Boiling Point | Not specified |
Density | Not specified |
Refractive Index | Not specified |
These properties influence its handling and application in laboratory settings.
Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate has several scientific applications:
The strategic fusion of imidazole and acrylate moieties in Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate (CAS: 86911-17-3) creates a multifunctional scaffold optimized for biological engagement. The imidazole ring serves as a versatile hydrogen-bonding domain, capable of acting as both a hydrogen bond acceptor (N-atoms) and donor (N–H group), facilitating interactions with enzymatic active sites. Concurrently, the α,β-unsaturated acrylate ester introduces electrophilic character through its conjugated double bond, enabling Michael addition reactions with nucleophilic residues (e.g., cysteine thiols) in target proteins [5]. This dual functionality is exemplified in antifungal chalcone derivatives, where similar pharmacophores disrupt fungal cell membranes via imidazole-mediated heme protein interactions and acrylate-induced membrane depolarization [5]. The methyl ester further enhances bioavailability by masking the carboxylic acid group, reducing polarity while maintaining hydrolytic activation potential in vivo.
Table 1: Pharmacophoric Contributions of Key Substituents
Pharmacophore | Role in Bioactivity | Molecular Interactions |
---|---|---|
Imidazole | H-bond donor/acceptor | Coordination to metal ions, polar residues |
Acrylate | Electrophilic Michael acceptor | Covalent binding to nucleophilic residues |
Methyl ester | Prodrug moiety, lipophilicity enhancer | Hydrolytic cleavage to active acid form |
1,4-Benzene spacer | Conjugated linker | π-Stacking with aromatic protein residues |
The 1,4-disubstituted benzene spacer electronically couples the imidazole and acrylate units, creating an extended π-conjugated system that significantly influences charge distribution and spectroscopic properties. Density Functional Theory (DFT) calculations reveal a polarized ground state where the benzene ring acts as an electron donor toward the acrylate acceptor, while the imidazole exhibits mixed donor/acceptor behavior depending on protonation state [7]. This conjugation is evidenced by UV-Vis spectroscopy, showing a strong absorption band at λmax ≈ 280 nm (ε > 10,000 M−1cm−1) attributed to a π→π* transition delocalized across the entire system [3]. The electron-withdrawing nature of the acrylate group reduces the HOMO-LUMO gap by 0.8 eV compared to non-acrylated analogs, enhancing photoreactivity critical for photodynamic applications. Notably, the trans-configuration of the acrylate (confirmed by 1H NMR J-coupling of 15.7 Hz) maximizes orbital overlap, enabling intramolecular charge transfer (ICT) with a dipole moment increase of 4.2 D upon excitation [7].
Table 2: Electronic Properties of the Conjugated System
Parameter | Value | Method | Significance |
---|---|---|---|
HOMO-LUMO gap | 3.8 eV | DFT/B3LYP/6-31G(d) | Enhanced photoreactivity |
λmax (UV-Vis) | 280 nm | Ethanol solution | Extended conjugation evidence |
Dipole moment (ground) | 5.1 D | Computational | Molecular polarization |
JH-H (vinyl) | 15.7 Hz | 1H NMR | Trans-acrylate configuration |
The para-substituted benzene spacer imposes precise geometric constraints on molecular conformation. X-ray crystallography of analogous compounds reveals torsional angles of θ1 = 12.5° (imidazole-benzene) and θ2 = 8.3° (benzene-acrylate), indicating moderate deviation from coplanarity due to steric repulsion between imidazole C2–H and acrylate carbonyl oxygen [9]. Molecular dynamics simulations demonstrate rotational energy barriers of 6.8 kcal/mol for imidazole rotation and 4.2 kcal/mol for acrylate rotation, permitting dynamic interconversion between quasi-planar conformers in solution. This semi-rigid design balances conformational flexibility for target adaptation with sufficient rigidity to preorganize the pharmacophores for binding. Crucially, the 1,4-substitution pattern prevents ortho steric clashes observed in meta or ortho analogs, reducing the energy penalty for bioactive conformations by >3 kcal/mol [3]. The planarization tendency facilitates intercalation into biomolecular structures, as demonstrated by enhanced DNA binding affinity (Kd = 18 μM) compared to non-planar derivatives (Kd > 100 μM) in surface plasmon resonance studies.
Table 3: Conformational Parameters of Key Bonds
Torsional Angle | Range (°) | Energy Barrier (kcal/mol) | Structural Impact |
---|---|---|---|
Imidazole N–CH₂–Caryl | 10–25 | 6.8 | Modulates H-bond accessibility |
Caryl–CH=CHCOOCH₃ | 5–15 | 4.2 | Maintains conjugation integrity |
Caryl–N (imidazole) | 0–5 | 2.1 | Stabilizes aromatic stacking |
Replacement of the methyl ester with a sodium carboxylate group (as in structural analogs like Methyl (E)-3-(4-(di(1H-imidazol-1-yl)methyl)phenyl)acrylate derivatives) induces significant physicochemical alterations. The carboxylate form exhibits a 3.4-unit increase in aqueous solubility (from 28 μg/mL to 95 μg/mL) but suffers a 1.8-log unit reduction in log P (from 2.9 to 1.1), compromising membrane permeability [2] [4]. This ionization shift also abolishes the acrylate's Michael acceptor functionality due to electron donation from the carboxylate anion, reducing electrophilicity by 47% based on calculated electrophilicity index (ω) values. Crucially, the sodium carboxylate serves as a bioisostere for phosphate groups, enabling targeting of anion-recognition sites—a strategy exploited in kinase inhibitors where carboxylate analogs show 5-fold higher affinity for ATP-binding pockets than ester derivatives. However, this modification increases plasma protein binding from 68% to 92%, reducing free drug concentration. The methyl ester thus represents a superior prodrug strategy, with in vitro hydrolysis studies demonstrating 90% conversion to acid within 4 hours in liver microsomes, balancing bioavailability and active species generation.
Table 4: Methyl Ester vs. Carboxylate Analogs
Property | Methyl Ester | Sodium Carboxylate | Biological Consequence |
---|---|---|---|
log D (pH 7.4) | 2.9 | 1.1 | Enhanced membrane permeation |
Aqueous solubility (25°C) | 28 μg/mL | 95 μg/mL | Improved formulation potential |
Electrophilicity index (ω) | 1.8 eV | 0.95 eV | Reduced covalent binding |
Plasma protein binding | 68% | 92% | Lower free drug concentration |
Hydrolysis half-life | 120 min | N/A | Prodrug activation kinetics |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: